N-Benzyloxycarbonyl-L-leucine
Overview
Description
N-Benzyloxycarbonyl-L-leucine is a derivative of L-leucine, obtained by the substitution of a benzyloxycarbonyl group on the nitrogen atom . It is used as a reactant for peptide-based preparation of potential antitumor agents, preparation of cyclopropyl peptidomimetics, and peptide synthesis .
Synthesis Analysis
The non-enzymatic synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) from lipophilic N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe) and hydrophilic L-leucine (Leu), by N, N’-dicyclohexylcarbodiimide (DCC) as a condensing agent, was carried out using a reversed micellar system .Molecular Structure Analysis
The molecular formula of N-Benzyloxycarbonyl-L-leucine is C14H19NO4 . The molecular weight is 265.31 .Chemical Reactions Analysis
The reaction of N-Benzyloxycarbonyl-L-leucine involves consecutive reactions of Z-L-Asp and L-Phe with the enzyme and with the Z-L-Asp–enzyme complex, with the second reaction being the rate-determining step .Physical And Chemical Properties Analysis
N-Benzyloxycarbonyl-L-leucine has a molecular weight of 265.31 . It is a liquid at 20 degrees Celsius .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Chemical Engineering and Materials Science .
Summary of the Application
The non-enzymatic synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) from lipophilic N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe) and hydrophilic L-leucine (Leu), by N, N’-dicyclohexylcarbodiimide (DCC) as a condensing agent, was carried out using a reversed micellar system .
Methods of Application or Experimental Procedures
The synthesis was carried out using a reversed micellar system composed of bis (2-ethylhexyl) sodium sulfosuccinate (AOT) as a surfactant and isooctane . The effects of operational conditions, the DCC concentration, w0, and the pH on the kinetic parameters and the maximum yields were investigated .
Results or Outcomes
The maximum yield of Cbz-Phe-Leu was 0.565 at 80 h under optimum experimental conditions .
2. Inhibition of Prolidase
Specific Scientific Field
This application is related to Biochemistry .
Summary of the Application
N-(Benzyloxycarbonyl)-L-proline is a potent inhibitor of prolidase; a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The outcomes of this application were not specified in the source .
3. Peptide-based Preparation of Potential Antitumor Agents
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Pharmacology .
Summary of the Application
“N-Benzyloxycarbonyl-L-leucine” can be used in the peptide-based preparation of potential antitumor agents .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The outcomes of this application were not specified in the source .
4. Proteasome Inhibitor
Specific Scientific Field
This application is related to Biochemistry and Molecular Biology .
Summary of the Application
“N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal”, a derivative of “N-Benzyloxycarbonyl-L-leucine”, is a proteasome inhibitor . Proteasomes are cellular complexes that break down proteins .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The outcomes of this application were not specified in the source .
5. Peptide-based Preparation of Potential Antitumor Agents
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Pharmacology .
Summary of the Application
“N-Benzyloxycarbonyl-L-leucine” can be used in the peptide-based preparation of potential antitumor agents .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The outcomes of this application were not specified in the source .
6. Proteasome Inhibitor
Specific Scientific Field
This application is related to Biochemistry and Molecular Biology .
Summary of the Application
“N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal”, a derivative of “N-Benzyloxycarbonyl-L-leucine”, is a proteasome inhibitor . Proteasomes are cellular complexes that break down proteins .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The outcomes of this application were not specified in the source .
Safety And Hazards
Future Directions
The non-enzymatic synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) from lipophilic N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe) and hydrophilic L-leucine (Leu), by N, N’-dicyclohexylcarbodiimide (DCC) as a condensing agent, was carried out using a reversed micellar system . This synthesis was successful and the effects of its operational conditions, the DCC concentration, w0, and the pH on the kinetic parameters and the maximum yields were investigated .
properties
IUPAC Name |
(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPFMEKVPDBMCG-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174011 | |
Record name | Leucine, N-carboxy-, N-benzyl ester, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyloxycarbonyl-L-leucine | |
CAS RN |
2018-66-8 | |
Record name | Benzyloxycarbonyl-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2018-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucine, N-carboxy-, N-benzyl ester, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leucine, N-carboxy-, N-benzyl ester, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyloxycarbonyl-L-leucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-leucine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P48HHX9XNP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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